Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester

Description

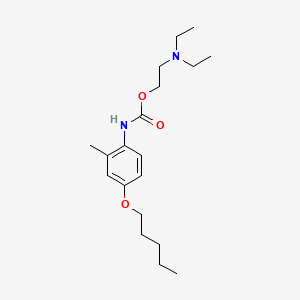

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester is a synthetic organic compound belonging to the carbamate ester family. The molecule features a carbanilic acid backbone substituted with a 2-methyl group and a 4-pentyloxy chain on the phenyl ring, coupled to a 2-(diethylamino)ethyl ester moiety.

Properties

CAS No. |

63986-42-5 |

|---|---|

Molecular Formula |

C19H32N2O3 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

2-(diethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate |

InChI |

InChI=1S/C19H32N2O3/c1-5-8-9-13-23-17-10-11-18(16(4)15-17)20-19(22)24-14-12-21(6-2)7-3/h10-11,15H,5-9,12-14H2,1-4H3,(H,20,22) |

InChI Key |

KJRQROOOENUTDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester typically involves multiple steps, starting with the preparation of the carbanilic acid core. This can be achieved through the reaction of aniline with chloroform and a base, followed by the introduction of the pentyloxy group through an etherification reaction. The final step involves the esterification of the carbanilic acid derivative with 2-(diethylamino)ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions, yielding corresponding amines and carboxylic acids. For this compound:

Acid-Catalyzed Hydrolysis

-

Conditions : H⁺ (e.g., HCl, H₂SO₄), heat.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

-

Products :

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH/KOH, aqueous or alcoholic medium.

-

Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon, forming a tetrahedral intermediate.

-

Products :

Table 1: Hydrolysis Comparison

| Condition | Rate Constant (k) | Major Products | Byproducts |

|---|---|---|---|

| Acidic (1M HCl) | Moderate | Carbanilic acid, 2-(diethylamino)ethanol | CO₂ (traces) |

| Basic (1M NaOH) | Faster | Carbanilate salt, 2-(diethylamino)ethanol | None |

Nucleophilic Substitution

The carbamate carbonyl is susceptible to nucleophilic attack. Key reactions include:

Aminolysis

-

Reagents : Primary/secondary amines (e.g., NH₃, morpholine).

-

Products : Substituted urea derivatives and 2-(diethylamino)ethyl alcohol.

Example:This is observed in structurally similar compounds like carbanilic acid, m-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester .

Alcoholysis (Transesterification)

-

Reagents : Excess alcohol (e.g., methanol, benzyl alcohol) with acid/base catalyst.

-

Products : New carbamate ester and 2-(diethylamino)ethanol .

Thermal Decomposition

At elevated temperatures (>200°C), carbamate esters decompose via:

-

Pathway 1 : Cleavage of the C–O bond, releasing isocyanate intermediates.

-

Pathway 2 : Decarboxylation to form methyl-substituted aniline derivatives .

Redox Reactions

The diethylaminoethyl group may participate in:

-

Oxidation : Formation of N-oxide derivatives under mild oxidizing agents (e.g., H₂O₂).

-

Reduction : Catalytic hydrogenation of the carbamate carbonyl is unlikely due to steric hindrance .

Comparative Reactivity

The compound’s reactivity aligns with other carbamate esters but is modulated by:

Scientific Research Applications

Pharmaceutical Applications

Carbanilic acid derivatives have been studied for their potential as therapeutic agents. Notable applications include:

- Antimicrobial Agents : Research has indicated that compounds similar to carbanilic acid can exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes.

- Anticancer Activity : Some studies suggest that modifications in the structure of carbanilic acid can lead to compounds that inhibit cancer cell proliferation through various mechanisms.

Agrochemical Applications

In agriculture, derivatives of carbanilic acid are being explored for their use as:

- Herbicides : The lipophilic nature of the compound allows it to penetrate plant tissues effectively, making it a candidate for developing selective herbicides.

- Pesticides : Its structural characteristics may enhance efficacy against specific pests while minimizing environmental impact.

Material Science

Carbanilic acid derivatives are being investigated for their roles in:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with desirable properties such as flexibility and resistance to degradation.

- Coatings and Adhesives : Its chemical structure may contribute to improved adhesion properties in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined a series of carbanilic acid derivatives for their antimicrobial efficacy. The results demonstrated that specific modifications led to enhanced activity against Gram-positive bacteria, indicating potential for development as new antibiotics .

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists evaluated the herbicidal effects of carbanilic acid derivatives on common weeds. The findings revealed that certain compounds exhibited significant herbicidal activity at low concentrations, suggesting their utility in sustainable agriculture .

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The diethylaminoethyl ester moiety may facilitate binding to biological receptors or enzymes, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituent patterns, ester groups, and functional modifications. Key comparisons include:

Table 1: Structural Comparison of Carbanilic Acid Derivatives

Key Observations :

- Alkoxy Chain Length : The pentyloxy group in the target compound (vs. butoxy in or heptyloxy in ) balances lipophilicity and solubility, critical for membrane permeability.

- In contrast, azepan-1-yl or piperidino groups (e.g., ) may alter binding kinetics due to ring size and steric effects.

- Substituent Position : The 2-methyl-4-pentyloxy substitution pattern (ortho- and para-positions) differs from meta-substituted analogs (e.g., ), which could influence steric hindrance and electronic properties.

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Properties of Selected Analogs

Key Findings :

- Lipophilicity : The target compound’s pentyloxy chain likely increases LogP compared to shorter-chain analogs (e.g., butoxy in ), aligning with its inferred role in enhancing tissue penetration.

- Polar Surface Area: Similar TPSA values across analogs (~67 Ų) suggest comparable solubility profiles, though the diethylamino group may improve water solubility via protonation .

- Chlorinated derivatives () may exhibit enhanced stability or toxicity.

Biological Activity

Carbanilic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester (CAS No. 46134) is one such derivative that has been studied for its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The structural representation can be summarized as follows:

- Molecular Weight : 350.4525 g/mol

- SMILES Notation : CCCCCOC1=CC=CC=C1NC(=O)OCCN(C)C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects.

Antimicrobial Activity

Research indicates that Carbanilic acid derivatives exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.

Analgesic and Anti-inflammatory Effects

Another aspect of interest is the compound's analgesic and anti-inflammatory properties. In animal models, administration of Carbanilic acid derivatives resulted in a noticeable reduction in pain response and inflammation markers. This effect is believed to be mediated through inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process.

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of Carbanilic acid derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Findings : The compound showed inhibition zones comparable to standard antibiotics, indicating significant antimicrobial potential.

-

Evaluation of Anti-inflammatory Effects :

- Objective : Assess the anti-inflammatory effects in a rat model of paw edema.

- Method : The paw edema was induced using carrageenan, and the compound was administered orally.

- Findings : A dose-dependent reduction in edema was observed, confirming its anti-inflammatory activity.

-

Neuroprotective Study :

- Objective : Investigate the protective effects against oxidative stress in SH-SY5Y neuronal cells.

- Method : Cells were exposed to hydrogen peroxide with and without treatment.

- Findings : The treated cells exhibited reduced markers of apoptosis and improved cell viability.

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disk diffusion | Significant inhibition against S. aureus and E. coli |

| Anti-inflammatory | Rat paw edema model | Dose-dependent reduction in edema |

| Neuroprotective | SH-SY5Y cell viability | Reduced apoptosis markers with improved viability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester, and what challenges arise in achieving high yields?

- Methodology : The compound’s structure suggests a multi-step synthesis:

Core formation : Start with 2-methyl-4-nitrophenol. Introduce the pentyloxy group via nucleophilic substitution (using pentyl bromide and a base like K₂CO₃).

Reduction : Reduce the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C).

Carbamate formation : React with phosgene or a chloroformate derivative to form the carbanilic acid intermediate.

Esterification : Couple with 2-(diethylamino)ethanol using DCC/DMAP or other coupling agents.

- Challenges : Competing side reactions (e.g., over-alkylation during pentyloxy substitution, incomplete reduction of nitro groups) require strict temperature control and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Key signals include the diethylaminoethyl ester (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.6 ppm for NCH₂), aromatic protons (δ 6.5–7.5 ppm), and pentyloxy chain (δ 0.8–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and carbamate carbonyl (δ 155–160 ppm).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for carbamate esters with diethylaminoethyl groups?

- Case study : Similar compounds like V-series nerve agents (e.g., VE, VG) and Hydroxyprocaine (CAS 487-53-6) exhibit divergent bioactivities (neurotoxicity vs. local anesthesia) .

- Approach :

Structure-activity relationship (SAR) : Compare substituent effects (e.g., pentyloxy vs. hydroxyl groups) on receptor binding.

In vitro assays : Use acetylcholinesterase inhibition assays (for neurotoxicity screening) and neuronal cell viability tests (for anesthetic potential).

Computational modeling : Perform molecular docking to predict interactions with targets like acetylcholine esterase or sodium channels .

Q. How can kinetic studies elucidate the hydrolysis mechanisms of this carbamate ester under varying pH conditions?

- Methodology :

pH-dependent hydrolysis : Monitor degradation via HPLC or UV-Vis spectroscopy in buffered solutions (pH 2–12).

Mechanistic insights : Acidic conditions likely favor carbamate protonation and cleavage, while alkaline conditions promote ester hydrolysis.

Activation energy : Calculate using Arrhenius plots from temperature-controlled experiments (25–60°C).

- Data interpretation : Compare with structurally related esters (e.g., ethyl phenylcarbamate, CAS 101-99-5) to identify substituent effects on stability .

Q. What analytical challenges arise in detecting trace impurities (e.g., diethylaminoethanol byproducts) during synthesis, and how can they be mitigated?

- Challenges : Diethylaminoethanol (a common byproduct) co-elutes with the target compound in standard HPLC methods.

- Solutions :

- Derivatization : Use GC-MS with BSTFA derivatization to enhance volatility and separation.

- Ion-pair chromatography : Optimize mobile phase additives (e.g., heptafluorobutyric acid) to improve resolution in LC-MS.

- Validation : Spike synthetic batches with known impurities to validate detection limits (LOQ < 0.1%) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility profiles for carbamate esters with similar substituents?

- Example : Ethyl phenylcarbamate (CAS 101-99-5) is sparingly soluble in water but highly soluble in ethanol, while Hydroxyprocaine (CAS 487-53-6) exhibits moderate aqueous solubility due to its hydroxyl group.

- Resolution strategy :

LogP calculations : Compare octanol-water partition coefficients (logP) to predict solubility trends.

Co-solvency studies : Test solubility in water-ethanol or water-DMSO mixtures to identify optimal formulations.

Crystallography : Analyze crystal packing (via XRD) to determine if polymorphism affects solubility .

Research Design Considerations

Q. What in silico tools are most reliable for predicting the environmental fate of this compound?

- Tools :

- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.

- TEST (Toxicity Estimation Software Tool) : Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms).

- Limitations : Models may underestimate persistence due to the compound’s ester and carbamate groups, which resist hydrolytic cleavage under neutral conditions. Validate with experimental half-life studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.